Candicine Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

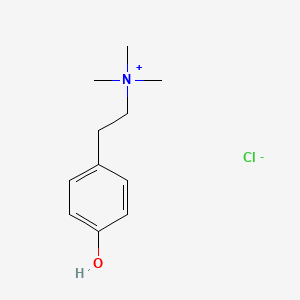

Properties

CAS No. |

3761-58-8 |

|---|---|

Molecular Formula |

C11H18ClNO |

Molecular Weight |

215.72 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)ethyl-trimethylazanium chloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H |

InChI Key |

RSMTVUYKCSQILZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCC1=CC=C(C=C1)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Candicine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine chloride, a quaternary ammonium alkaloid, exerts its physiological effects primarily through its action as a potent agonist at nicotinic acetylcholine receptors (nAChRs). Its mechanism of action closely resembles that of nicotine, manifesting as a stimulant of autonomic ganglia and a depolarizing neuromuscular blocking agent. This technical guide synthesizes the available scientific literature to provide a comprehensive understanding of the molecular mechanisms, physiological effects, and experimental methodologies associated with the study of this compound.

Introduction

Candicine, also known as N,N,N-trimethyltyramine chloride or hordenine methiodide, is a naturally occurring quaternary ammonium salt.[1] Its structural similarity to acetylcholine and nicotine underpins its pharmacological activity. Early investigations into its properties revealed a biphasic action on autonomic ganglia—initial stimulation followed by blockade at higher concentrations—and a depolarizing neuromuscular blockade leading to muscle paralysis.[2] This guide will delve into the specific mechanisms driving these effects, supported by available data and detailed experimental protocols.

Mechanism of Action at the Neuromuscular Junction

This compound acts as a depolarizing neuromuscular blocking agent, a mechanism it shares with succinylcholine.[3] Its primary target is the nicotinic acetylcholine receptor located on the motor endplate of skeletal muscle fibers.

Signaling Pathway

The binding of this compound to the nAChR at the neuromuscular junction initiates a cascade of events leading to muscle paralysis.

Experimental Protocols

2.2.1. Assessment of Neuromuscular Blockade

The neuromuscular blocking effects of this compound can be quantified by monitoring the muscle twitch response to nerve stimulation.

-

Preparation: An isolated nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm) is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Stimulation: The motor nerve is stimulated with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).

-

Measurement: The resulting muscle contractions are measured isometrically using a force transducer.

-

Procedure: After a stabilization period, this compound is added to the organ bath in a cumulative or non-cumulative manner to establish a dose-response curve. The percentage inhibition of the twitch response is calculated for each concentration.

-

Data Analysis: The concentration of this compound that produces a 50% reduction in twitch height (IC50) can be determined by fitting the dose-response data to a suitable pharmacological model.

Mechanism of Action at Autonomic Ganglia

This compound exhibits a characteristic biphasic effect on autonomic ganglia, acting as a stimulant at lower concentrations and a blocking agent at higher concentrations. This action is mediated through its interaction with ganglionic nicotinic acetylcholine receptors.

Signaling Pathway

The stimulation of autonomic ganglia by this compound leads to the activation of postganglionic neurons.

Experimental Protocols

3.2.1. Isolated Ganglion Preparation

The effects of this compound on ganglionic transmission can be studied using an isolated ganglion preparation (e.g., rat superior cervical ganglion).

-

Preparation: The superior cervical ganglion with its preganglionic and postganglionic nerves is dissected and placed in a recording chamber perfused with a physiological salt solution.

-

Stimulation and Recording: The preganglionic nerve is stimulated electrically, and the resulting compound action potentials are recorded from the postganglionic nerve using extracellular electrodes.

-

Procedure: this compound is added to the perfusion solution at various concentrations. Its effect on the amplitude of the postganglionic compound action potential is measured. A decrease in the action potential amplitude indicates ganglionic blockade.

-

Data Analysis: Dose-response curves can be constructed to determine the concentration of this compound that causes 50% inhibition of the postganglionic response.

Quantitative Data

While early pharmacological studies extensively described the qualitative effects of this compound, there is a notable scarcity of modern, quantitative data such as IC50, EC50, or Ki values in the publicly available literature. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Neuromuscular Blocking Activity of this compound

| Parameter | Species/Tissue | Value | Reference |

| IC50 (Twitch Inhibition) | Data not available | ||

Table 2: Ganglionic Stimulating/Blocking Activity of this compound

| Parameter | Species/Tissue | Value | Reference |

| EC50 (Stimulation) | Data not available | ||

| IC50 (Blockade) | Data not available | ||

Table 3: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki | Reference |

| Nicotinic (muscle type) | Data not available | ||

| Nicotinic (ganglionic type) | Data not available | ||

Discussion and Future Directions

The existing literature firmly establishes this compound as a nicotinic acetylcholine receptor agonist with potent effects on both the neuromuscular junction and autonomic ganglia.[4] However, a comprehensive understanding of its pharmacology is hampered by the lack of detailed quantitative data and studies on its selectivity for different nAChR subtypes.

Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the IC50, EC50, and Ki values of this compound at various nAChR subtypes using modern electrophysiological and radioligand binding assays.

-

Subtype Selectivity: Investigating the binding affinity and functional activity of this compound at different neuronal and muscle nAChR subtypes to elucidate its selectivity profile.

-

In Vivo Studies: Conducting detailed in vivo studies in various animal models to correlate the in vitro findings with systemic physiological effects on cardiovascular, respiratory, and other autonomic functions.

Conclusion

This compound is a valuable pharmacological tool for studying the function of nicotinic acetylcholine receptors. Its mechanism of action as a ganglionic stimulant and depolarizing neuromuscular blocker is well-established qualitatively. Further quantitative research is necessary to fully elucidate its pharmacological profile and potential therapeutic or toxicological significance. This guide provides a framework for understanding the current knowledge and directs future investigations into the nuanced actions of this potent alkaloid.

References

An In-depth Technical Guide to the Natural Sources and Extraction of Candicine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicine chloride, a quaternary ammonium alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the biogenic amine tyramine, its natural occurrence in various plant species presents opportunities for exploration in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and an examination of its biosynthetic pathway. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Natural Sources of this compound

This compound is found in a variety of plant species across different families. The primary documented sources include cacti of the Echinopsis genus (formerly Trichocereus), barley (Hordeum vulgare), and certain species of the Citrus genus.

Echinopsis candicans (syn. Trichocereus candicans)

Historically, the cactus Echinopsis candicans is the most cited natural source of candicine. While specific quantitative data for this compound is limited, studies on the alkaloid content of this species provide valuable context. Analysis of the total alkaloid content in fresh Echinopsis candicans has been reported to be in the range of 1-10 mg per 100g of fresh plant material. Within this total alkaloid fraction, the precursor to candicine, hordenine, can constitute between 10% and 50%. It is important to note that alkaloid concentrations in plants can be highly variable, influenced by factors such as genetics, age, and environmental conditions.

Hordeum vulgare (Barley)

Barley, a globally significant cereal crop, is another notable source of candicine and its precursors. The biosynthesis of these compounds is primarily localized in the roots of the germinating plant. While extensive quantitative analysis has focused on hordenine, the presence of candicine has been confirmed. The concentration of these alkaloids is known to fluctuate during the germination and growth of the barley plant.

Citrus Species

Certain species within the Citrus genus have also been identified as containing this compound. Phytochemical investigations of various Citrus plants have revealed the presence of a diverse range of bioactive compounds, including alkaloids like candicine. However, detailed quantitative studies on the yield of this compound from citrus sources are not widely available in current literature.

Biosynthesis of this compound

Candicine is biosynthesized from the amino acid tyrosine. The pathway proceeds through the intermediate formation of tyramine and hordenine, with each step of methylation being catalyzed by an N-methyltransferase enzyme.

The biosynthetic pathway can be visualized as follows:

Extraction and Purification of this compound

The extraction and purification of this compound from plant sources typically involve a multi-step process that leverages its chemical properties as a quaternary ammonium alkaloid. The following is a generalized experimental protocol based on established methods for alkaloid extraction.

General Experimental Protocol: Acid-Base Extraction

This method is based on the differential solubility of the alkaloid in its free base and salt forms.

3.1.1. Materials and Reagents

-

Dried and powdered plant material (e.g., Echinopsis candicans)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), 1M

-

Dichloromethane or Chloroform

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., Chloroform:Methanol gradient)

-

Rotary evaporator

-

pH meter or pH indicator strips

-

Separatory funnel

-

Glassware for filtration and chromatography

3.1.2. Extraction Procedure

The overall workflow for a typical acid-base extraction of this compound can be visualized as follows:

The Biosynthesis of Candicine Chloride in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine chloride, a quaternary ammonium alkaloid found in various plant species, particularly barley (Hordeum vulgare), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in plants. It details the enzymatic steps, precursor molecules, and intermediates, supported by available quantitative data and experimental protocols. Visual diagrams of the pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Candicine, the quaternary ammonium cation of hordenine, is a bioactive alkaloid. Its biosynthesis in plants, primarily elucidated through studies on barley, originates from the aromatic amino acid L-tyrosine. The pathway involves a decarboxylation reaction followed by a series of three successive N-methylations. This guide will systematically break down each step of this biosynthetic process.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from L-tyrosine can be delineated into four key enzymatic steps.

Step 1: Decarboxylation of L-Tyrosine to Tyramine

The initial committed step in the pathway is the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyDC) , a pyridoxal-5'-phosphate (PLP) dependent enzyme.

L-Tyrosine → Tyramine + CO₂

Step 2: N-Methylation of Tyramine to N-Methyltyramine

Tyramine then undergoes its first N-methylation, utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor. This reaction is catalyzed by a tyramine N-methyltransferase (T-NMT) , yielding N-methyltyramine.

Tyramine + S-Adenosyl-L-methionine → N-Methyltyramine + S-Adenosyl-L-homocysteine

Step 3: N-Methylation of N-Methyltyramine to Hordenine

N-methyltyramine is subsequently methylated to form hordenine. This second methylation step is catalyzed by a distinct N-methyltyramine N-methyltransferase (NMT-NMT) , which also utilizes SAM as the methyl donor. Studies in barley have shown that two separate enzymes are responsible for the first and second methylation steps.[1]

N-Methyltyramine + S-Adenosyl-L-methionine → Hordenine + S-Adenosyl-L-homocysteine

Step 4: N-Methylation of Hordenine to Candicine

The final step in the biosynthesis is the third N-methylation, where hordenine is converted to the quaternary ammonium ion, candicine. This reaction is catalyzed by a hordenine N-methyltransferase (H-NMT) , again with SAM as the methyl donor. The resulting candicine cation is then associated with an anion, such as chloride, to form this compound. While this step is a known part of the pathway, the specific enzyme responsible has not yet been isolated and characterized in detail.

Hordenine + S-Adenosyl-L-methionine → Candicine + S-Adenosyl-L-homocysteine

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential conversion of L-tyrosine to candicine.

Quantitative Data

Quantitative analysis of the intermediates in the candicine biosynthesis pathway provides insights into the metabolic flux and regulation. The following table summarizes the accumulation of key intermediates in the roots of barley (Hordeum vulgare cv. Solist) over a 24-hour period, starting four days after germination.

| Time (hours) | Tyramine (pmol/mg FW) | N-Methyltyramine (pmol/mg FW) | Hordenine (pmol/mg FW) |

| 0 | 10.5 ± 1.2 | 25.1 ± 2.8 | 150.3 ± 15.1 |

| 6 | 12.1 ± 1.5 | 30.2 ± 3.1 | 180.5 ± 18.2 |

| 12 | 15.3 ± 1.8 | 45.6 ± 4.5 | 250.1 ± 25.3 |

| 18 | 18.2 ± 2.1 | 60.3 ± 6.2 | 310.8 ± 30.9 |

| 24 | 14.8 ± 1.7 | 50.1 ± 5.3 | 280.4 ± 28.1 |

| Data are expressed as mean ± SE (n=5). Adapted from Maver et al. (2022).[2] |

Experimental Protocols

Detailed experimental protocols are essential for the study of the enzymes involved in candicine biosynthesis. The following sections provide methodologies for the assay and purification of key enzymes in the pathway. It is important to note that a specific protocol for the hordenine N-methyltransferase that produces candicine is not yet available in the literature; therefore, a general method for N-methyltransferase purification is provided.

Tyrosine Decarboxylase (TyDC) Activity Assay

This protocol is a spectrophotometric assay for TyDC activity.

Principle: The tyramine produced from the decarboxylation of tyrosine is oxidized by tyramine oxidase to produce p-hydroxybenzyl aldehyde and hydrogen peroxide. The hydrogen peroxide then reacts with 4-aminoantipyrine (4-AAP) and N-Ethyl-N-(2-hydroxy-3-sulfopropyl) m-toluidine (TOOS) in the presence of peroxidase to form a quinone-imine dye, which can be measured spectrophotometrically at 570 nm.

Reagents:

-

McIlvain Buffer (phosphate-citrate), pH 6.0

-

1 mM 4-aminoantipyrine (4-AAP)

-

10 mM TOOS

-

40 U/ml Peroxidase

-

20 U/ml Tyramine Oxidase

-

0.2 mM Pyridoxal-5-phosphate

-

10 mM L-Tyrosine

-

Enzyme extract

Procedure:

-

Prepare a reaction mixture containing:

-

0.9 ml McIlvain Buffer

-

0.9 ml 1 mM 4-AAP

-

0.3 ml 10 mM TOOS

-

0.15 ml 40 U/ml peroxidase

-

0.15 ml 20 U/ml tyramine oxidase

-

0.15 ml 0.2 mM pyridoxal-5-phosphate

-

0.3 ml 10 mM L-tyrosine

-

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 570 nm for at least 2 minutes.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of one micromole of tyramine per minute under the specified conditions.

Purification of N-Methyltransferases from Barley

This protocol describes a general procedure for the purification of S-adenosylmethionine-dependent N-methyltransferases from barley roots, which can be adapted to attempt the purification of the enzymes involved in candicine biosynthesis.[1]

Workflow:

Procedure:

-

Homogenization: Homogenize fresh barley roots in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Crude Extract Preparation: Centrifuge the homogenate to remove cell debris and collect the supernatant as the crude extract.

-

Ammonium Sulfate Fractionation: Perform a stepwise ammonium sulfate precipitation to enrich for the N-methyltransferases.

-

Dialysis: Dialyze the protein fraction containing the activity against the chromatography buffer.

-

DEAE-Cellulose Chromatography: Apply the dialyzed sample to a DEAE-cellulose anion-exchange column. Elute the bound proteins with a salt gradient.

-

Affinity Chromatography: Pool the active fractions and apply them to an S-adenosylhomocysteine-Sepharose affinity column. This step is highly specific for SAM-dependent methyltransferases.

-

Elution: Elute the purified N-methyltransferases from the affinity column using a high concentration of S-adenosyl-L-homocysteine or a change in pH.

-

Analysis: Analyze the purity of the enzyme fractions by SDS-PAGE.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound from L-tyrosine in plants is a four-step process involving one decarboxylation and three successive N-methylation reactions. While the overall pathway is established, detailed characterization of the individual enzymes, particularly the hordenine N-methyltransferase responsible for the final step, remains an area for further research. The elucidation of the kinetic properties and regulatory mechanisms of these enzymes will be pivotal for the successful metabolic engineering of plants for enhanced candicine production and for the development of novel pharmaceuticals. The experimental protocols provided herein offer a foundation for researchers to further investigate this intriguing biosynthetic pathway.

References

Chemical structure and properties of Candicine Chloride

An In-depth Technical Guide to Candicine Chloride

Abstract: this compound is a naturally occurring quaternary ammonium salt, classified as an alkaloid, with a phenethylamine skeleton.[1] It is the N,N,N-trimethyl derivative of the biogenic amine tyramine.[1] Found in various plants such as barley and Stapelia gigantea, it has demonstrated notable biological activity, primarily characterized by neuromuscular blockade.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, outlines experimental protocols for its synthesis and pharmacological evaluation, and visualizes its proposed mechanism of action.

Chemical Structure and Properties

Candicine is characterized by a quaternary ammonium cation and a phenol group.[1] The positive charge on the nitrogen atom is balanced by an anion, most commonly chloride or iodide.[1] The IUPAC name for the cation is 2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium.[1]

Chemical Structure:

-

Formula: C11H18ClNO[2]

-

SMILES: C--INVALID-LINK--(CCC1=CC=C(C=C1)O)C.[Cl-][2]

-

InChI Key: PTOJXIKSKSASRB-UHFFFAOYSA-O (for the cation)[4]

The molecule consists of a p-hydroxyphenylethyl group attached to a quaternary ammonium nitrogen with three methyl substituents.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Candicine and its chloride salt.

| Property | Value | Source |

| Molecular Weight | 215.72 g/mol | [2] |

| Cation Molecular Weight | 180.27 g/mol | [4][5] |

| Melting Point | 285 °C (decomposition) | [1] |

| Appearance | Colorless solid | [1] |

| Solubility (Water) | Highly soluble | [1] |

| Solubility (DMSO) | 50 mg/mL (277.36 mM) | [5] |

| LC50 (Brine Shrimp) | 923 µg/mL | [1] |

Experimental Protocols

Synthesis of this compound

A classical and established method for the synthesis of candicine involves the N-methylation of hordenine.[1]

Protocol:

-

N-methylation of Hordenine: Hordenine (p-hydroxyphenylethyldimethylamine) is treated with an excess of a methylating agent, typically methyl iodide (CH₃I), in a suitable solvent. This reaction converts the tertiary amine group of hordenine into a quaternary ammonium salt, yielding candicine iodide.

-

Anion Exchange: The resulting candicine iodide is then converted to this compound. This is achieved by treating an aqueous solution of candicine iodide with silver chloride (AgCl). The silver iodide (AgI) precipitates out of the solution, leaving this compound in the aqueous phase.

-

Purification: The precipitated silver iodide is removed by filtration. The aqueous solution of this compound can then be concentrated and the product crystallized, typically by the addition of a less polar solvent like ethanol or acetone, followed by cooling. The resulting crystals are collected by filtration and dried under vacuum.

Pharmacological Evaluation on Isolated Tissues

The neuromuscular and autonomic effects of this compound have been investigated using isolated tissue preparations.[1]

Protocol for Isolated Guinea Pig Ileum Assay:

-

Tissue Preparation: A section of the terminal ileum is dissected from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions. The tissue is allowed to equilibrate under a slight resting tension.

-

Drug Administration: this compound is added to the organ bath in a cumulative or non-cumulative manner to establish a dose-response curve. Contractions are recorded.

-

Antagonist Studies: To investigate the mechanism of action, the experiment is repeated after pre-treating the tissue with specific receptor antagonists (e.g., atropine for muscarinic receptors, hexamethonium for nicotinic ganglionic receptors, tubocurarine for neuromuscular nicotinic receptors) before adding this compound.[1] A reduction in the contractile response in the presence of an antagonist suggests the involvement of the corresponding receptor system.

Mechanism of Action and Signaling

The pharmacological profile of this compound indicates that it acts as a neuromuscular blocking agent and interacts with the cholinergic nervous system.[1] In rabbits, intravenous administration produced respiratory and cardiovascular disturbances, consistent with neuromuscular blockade.[1]

Studies on isolated tissues provide further insight:

-

Guinea Pig Atrium: Candicine caused a decrease in the amplitude and rate of contractions. These effects were enhanced by eserine (an acetylcholinesterase inhibitor) and inhibited by atropine (a muscarinic antagonist), suggesting a muscarinic receptor-mediated mechanism.[1]

-

Guinea Pig Ileum: It produced contractions that were inhibited by atropine, hexamethonium (a ganglionic nicotinic antagonist), tubocurarine (a neuromuscular nicotinic antagonist), and cocaine.[1] This complex inhibition pattern suggests that candicine may act at multiple sites, including nicotinic and muscarinic receptors, to produce its effects.

The primary mechanism appears to be a blockade of neuromuscular transmission, leading to muscle paralysis. Its effects on autonomic ganglia and smooth muscle suggest a broader interaction with cholinergic signaling.

Visualizations

Below are diagrams illustrating the synthesis workflow and the proposed mechanism of action of this compound.

Caption: Synthesis workflow for this compound from Hordenine.

Caption: Proposed sites of action for this compound.

References

The Dawn of a Neuromuscular Probe: Unraveling the Early Research and Discovery of Candicine Chloride

A comprehensive technical review of the initial isolation, characterization, and pharmacological exploration of Candicine Chloride, a quaternary ammonium alkaloid that has intrigued scientists for over a century.

This whitepaper delves into the foundational research that led to the discovery and initial understanding of this compound. From its first isolation from cacti to its early pharmacological assessments, which revealed its potent nicotine-like effects on the nervous system, this document provides a detailed account for researchers, scientists, and drug development professionals. The core of this guide is a synthesis of historical scientific literature, presenting key experimental methodologies, quantitative data, and the logical frameworks of the pioneering investigators in a structured and accessible format.

Discovery and Initial Characterization

Candicine, a quaternary ammonium salt of hordenine, was first isolated and named by L. Reti in 1933 from the Argentine cactus Trichocereus candicans.[1] The compound was given the name "candicine" after its natural source. However, the pharmacological properties of this compound were investigated even earlier, under a different name.

In 1910, George Barger and Henry H. Dale, in their extensive study of amines with sympathomimetic action, synthesized and pharmacologically characterized a compound they termed "hordenine methiodide."[2][3][4] This compound was later identified as candicine iodide. Their work laid the groundwork for understanding the physiological effects of this class of molecules.

Later, in the late 1950s, a group of Japanese researchers led by Y. Ueyama isolated a toxic substance from malted barley which they named "maltoxin."[2] Subsequent studies revealed that maltoxin was, in fact, identical to candicine.

Isolation from Natural Sources

The early methods for isolating candicine varied depending on the source material.

-

Extraction: Maceration of the dried and powdered cactus material with an acidified solvent (e.g., ethanol with tartaric or hydrochloric acid) to protonate the alkaloids and render them soluble.

-

Basification and Partitioning: The acidic extract would then be made alkaline (e.g., with sodium carbonate or ammonia) to deprotonate the tertiary amine alkaloids, while the quaternary candicine would remain as a salt. This step would be followed by extraction with an organic solvent (e.g., ether or chloroform) to remove other alkaloids.

-

Precipitation: Candicine, being a quaternary ammonium salt, is insoluble in many organic solvents and would likely be precipitated from the aqueous solution, possibly by the addition of a suitable counter-ion like iodide or reineckate.

-

Purification: The crude candicine salt would then be purified by recrystallization.

From Malted Barley (as Maltoxin): The detailed procedure for the isolation of "maltoxin" by Ueyama and colleagues is also not fully accessible. However, a general workflow can be inferred:

Chemical Synthesis

One of the earliest reported syntheses of candicine iodide was performed by Barger and Dale in 1910.[2][3]

Synthesis of Candicine Iodide from Hordenine:

This synthesis is a classic example of the exhaustive methylation of a tertiary amine to form a quaternary ammonium salt.

-

Starting Material: Hordenine (a phenethylamine alkaloid)

-

Reagent: Methyl iodide (CH₃I)

-

Reaction: The lone pair of electrons on the nitrogen atom of hordenine attacks the methyl group of methyl iodide in a nucleophilic substitution reaction. This process is repeated three times to achieve the quaternary ammonium salt.

The conversion of candicine iodide to this compound can be achieved by treating the iodide salt with silver chloride (AgCl), which precipitates silver iodide (AgI) and leaves this compound in solution.[2]

Early Pharmacological Investigations

The initial pharmacological studies on candicine (as hordenine methiodide) by Barger and Dale revealed its potent effects on the autonomic nervous system, noting a strong resemblance to the action of nicotine.[2][4] Later work by Ludueña and the Japanese group that discovered maltoxin further elucidated its mechanism of action.

Effects on Autonomic Ganglia

The primary action of candicine was identified as a stimulant of autonomic ganglia.[2]

Luduena's experiments demonstrated that candicine's effects were not altered by yohimbine, cocaine, or atropine, but were completely counteracted by sparteine or tetrapropylammonium iodide, further supporting its action on nicotinic receptors.[2]

Neuromuscular Blocking Activity

At higher doses, candicine was observed to cause respiratory paralysis, indicating a neuromuscular blocking effect.[2] It acts as a depolarizing neuromuscular blocker, similar to succinylcholine.

Quantitative Data from Early Studies

The following tables summarize the available quantitative data from the early research on candicine. Due to the historical nature of the publications, comprehensive datasets are limited.

| Property | Value | Salt Form | Reference |

| Melting Point | 285 °C (decomposition) | Chloride | [2] |

| Melting Point | 234 °C | Iodide | [2] |

| Molar Mass | 180.266 g/mol (cation) | - | [2] |

| Experiment | Dose/Concentration | Animal Model | Observed Effect | Reference |

| Contraction of isolated rabbit jejunum | ~2 x 10⁻⁵ M | Rabbit | Contraction | [2] |

| Intravenous injection | 1 mg | Cat | Rise in blood pressure equivalent to 0.5 mg nicotine | [2] |

| Intravenous injection | 0.6 mg/kg | Rabbit | Respiratory and cardiovascular disturbances | [2] |

| Toxic dose (intravenous) | 2.1 mg/kg | Rabbit | Apnea followed by death | [2] |

Experimental Protocols

Detailed experimental protocols from the original publications are not fully available. However, based on the descriptions, the following methodologies were likely employed.

Pharmacological Assays (Barger and Dale, 1910)

-

Isolated Tissue Preparations: Sections of rabbit jejunum were likely suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's or Ringer's solution) maintained at a constant temperature and aerated. The contractions of the muscle in response to the addition of candicine would have been recorded using a kymograph.

-

In Vivo Blood Pressure Measurement: Cats were likely anesthetized, and a cannula inserted into the carotid artery to measure blood pressure using a mercury manometer connected to a kymograph. Intravenous injections of candicine and nicotine would have been administered to compare their effects.

Conclusion

The early research on this compound, from its discovery in cacti by Reti to the foundational pharmacological studies by Barger and Dale, established it as a potent, nicotine-like quaternary ammonium alkaloid. Its primary actions as a stimulant of autonomic ganglia and a depolarizing neuromuscular blocking agent were elucidated through classic pharmacological experiments. While the detailed methodologies and quantitative data from these pioneering studies are not as extensively documented as in modern research, the foundational knowledge they provided has been crucial for the subsequent understanding of this and related compounds. This historical perspective offers valuable insights into the evolution of drug discovery and pharmacology.

References

An In-depth Technical Guide to Candicine Chloride: A Quaternary Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine chloride, a quaternary ammonium salt, is a naturally occurring alkaloid found in a variety of plant species, including cacti and barley.[1] Chemically designated as 2-(4-hydroxyphenyl)-N,N,N-trimethylethanaminium chloride, it is the N,N,N-trimethyl derivative of the biogenic amine tyramine.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and toxicology of this compound, with a focus on its mechanism of action as a neuromuscular blocking agent. Detailed experimental protocols and quantitative data are presented to support further research and development.

Physicochemical Properties

This compound is a colorless solid that is highly soluble in water.[1] Its chemical and physical properties are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium chloride | |

| Synonyms | N,N,N-Trimethyltyramine chloride, Hordenine methochloride | [2] |

| CAS Number | 3761-58-8 | [1] |

| Molecular Formula | C₁₁H₁₈ClNO | [3] |

| Molecular Weight | 215.72 g/mol | [3] |

| Melting Point | 285 °C (decomposition) | [1] |

| Solubility | Highly soluble in water; Soluble in DMSO (50 mg/mL) | [1][2] |

Synthesis and Biosynthesis

Biosynthesis

Candicine is biosynthesized in plants from the amino acid tyrosine. The biosynthetic pathway involves the decarboxylation of tyrosine to tyramine, followed by a stepwise N-methylation catalyzed by N-methyltransferase enzymes. Tyramine is first methylated to N-methyltyramine (hordenine), which is then further methylated to form the quaternary ammonium cation, candicine.

References

The Biological Activity of Candicine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine chloride, a quaternary ammonium alkaloid, has demonstrated a range of biological activities, primarily centered on the cholinergic nervous system. This technical guide provides a comprehensive overview of its known pharmacological effects, including neuromuscular blockade, stimulation of autonomic ganglia, and muscarinic-like actions. While quantitative data for this compound is not extensively available in recent literature, this document outlines the established experimental protocols for determining such metrics. Furthermore, this guide presents detailed signaling pathways associated with its mechanisms of action and methodologies for assessing its biological effects, aiming to equip researchers with the foundational knowledge for further investigation and potential therapeutic development.

Introduction

Candicine is a naturally occurring quaternary ammonium salt derived from the amino acid tyrosine. As an alkaloid, it is found in various plant species. The chloride salt form, this compound, is often used in pharmacological studies due to its stability and solubility. The primary biological activities of candicine revolve around its interaction with the cholinergic nervous system, where it exhibits complex effects, including initial stimulation followed by blockade of neurotransmission. This dual activity makes it a subject of interest for understanding cholinergic pharmacology and for potential applications in drug development.

Pharmacological Activities

The biological effects of this compound are multifaceted, impacting several key physiological systems through its interaction with acetylcholine receptors.

Neuromuscular Blocking Activity

This compound acts as a neuromuscular blocking agent of the depolarizing type.[1] This action is similar to that of succinylcholine, where it initially stimulates the nicotinic acetylcholine receptors (nAChRs) at the motor endplate, leading to muscle fasciculations, followed by persistent depolarization that results in muscle paralysis.[2][3][4] This blockade prevents acetylcholine from binding to its receptors, thereby inhibiting normal neuromuscular transmission.[2]

Stimulation of Autonomic Ganglia

A prominent effect of candicine is the stimulation of autonomic ganglia.[5] This activity is mediated through the activation of nicotinic acetylcholine receptors on postganglionic neurons.[6] This stimulation can lead to a variety of physiological responses depending on the specific ganglia affected, including changes in heart rate, blood pressure, and glandular secretions.

Muscarinic-like and Sympathomimetic Effects

In addition to its effects on nicotinic receptors, candicine has been observed to produce muscarinic-like effects in some experimental models.[1] These actions are mediated by the activation of muscarinic acetylcholine receptors (mAChRs), which can lead to responses such as smooth muscle contraction and changes in heart rate. Furthermore, some of its effects are described as sympathomimetic, which may be a consequence of the stimulation of sympathetic ganglia leading to the release of catecholamines.

Quantitative Data on Biological Activity

Specific quantitative data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for this compound are not widely reported in recent scientific literature. The tables below are structured to present such data, which would be determined using the experimental protocols outlined in Section 4.

Table 1: Neuromuscular Blocking Activity of this compound (Hypothetical Data)

| Parameter | Value | Species/Tissue Model |

| ED95 (mg/kg) | Data not available | e.g., Cat, in vivo |

| IC50 (µM) | Data not available | e.g., Isolated frog sartorius muscle |

Table 2: Ganglion Stimulating Activity of this compound (Hypothetical Data)

| Parameter | Value | Species/Tissue Model |

| EC50 (µM) | Data not available | e.g., Isolated rat superior cervical ganglion |

Table 3: Antimicrobial Activity of this compound (Hypothetical Data)

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Candida albicans | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively assess the biological activities of this compound.

Determination of Neuromuscular Blocking Activity (In Vitro)

This protocol describes an in vitro method using an isolated nerve-muscle preparation to determine the concentration-response relationship of this compound's neuromuscular blocking effect.

Objective: To determine the IC50 of this compound on neuromuscular transmission.

Materials:

-

Isolated phrenic nerve-diaphragm preparation from a rat.

-

Organ bath with temperature control (37°C).

-

Krebs-Ringer solution, aerated with 95% O2 / 5% CO2.

-

Nerve stimulator.

-

Force-displacement transducer and recording system.

-

This compound stock solution.

Procedure:

-

Dissect the phrenic nerve-diaphragm from a euthanized rat and mount it in the organ bath containing Krebs-Ringer solution.

-

Attach the diaphragm to the force-displacement transducer to record isometric contractions.

-

Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).

-

Allow the preparation to equilibrate for at least 30 minutes until stable twitch responses are recorded.

-

Add this compound to the organ bath in a cumulative concentration-dependent manner.

-

Record the twitch height at each concentration after a steady-state response is achieved.

-

Calculate the percentage inhibition of the twitch response for each concentration relative to the baseline.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting sigmoidal curve.

Assessment of Autonomic Ganglion Stimulation (In Vitro)

This protocol outlines a method for recording agonist-induced depolarizations in an isolated autonomic ganglion.[1]

Objective: To determine the EC50 of this compound for ganglionic stimulation.

Materials:

-

Isolated superior cervical ganglion from a rat.

-

Recording chamber with perfusion system.

-

Extracellular recording electrodes.

-

Amplifier and data acquisition system.

-

Locke's solution.

-

This compound stock solution.

Procedure:

-

Dissect the superior cervical ganglion and place it in the recording chamber perfused with Locke's solution.

-

Place recording electrodes on the postganglionic nerve to record compound action potentials.

-

Stimulate the preganglionic nerve to elicit synaptic transmission and record the baseline response.

-

Switch the perfusion to a solution containing a known concentration of this compound.

-

Record the depolarization of the ganglion.

-

Wash out the drug and allow the ganglion to recover.

-

Repeat with a range of this compound concentrations to establish a dose-response curve.

-

Plot the magnitude of depolarization against the logarithm of the this compound concentration to determine the EC50 value.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol uses the broth microdilution method to determine the MIC of this compound against various microorganisms.[7][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

This compound stock solution.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare a two-fold serial dilution of this compound in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. This can be confirmed by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are a direct result of its interaction with specific cellular signaling pathways, primarily those mediated by acetylcholine receptors.

Neuromuscular Blockade Signaling Pathway

At the neuromuscular junction, this compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs). Its binding mimics that of acetylcholine, leading to the opening of the ion channel and an influx of Na+ ions, which depolarizes the motor endplate. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound persists at the receptor, causing prolonged depolarization. This sustained depolarization inactivates voltage-gated sodium channels in the adjacent muscle membrane, preventing the generation of action potentials and leading to flaccid paralysis.

Caption: Neuromuscular blockade by this compound.

Autonomic Ganglion Stimulation Signaling Pathway

In autonomic ganglia, this compound also acts on nicotinic acetylcholine receptors. This interaction leads to the depolarization of the postganglionic neuron and the generation of an action potential, which then propagates to the target organ, eliciting a physiological response. This mechanism is the basis for its ganglion-stimulating effects.

Caption: Stimulation of autonomic ganglia by this compound.

Muscarinic Receptor Signaling Pathway

The muscarinic-like effects of this compound are due to its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. Depending on the receptor subtype (M1-M5), activation can trigger various intracellular signaling cascades. For instance, activation of M1, M3, and M5 receptors typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).

Caption: Muscarinic receptor signaling pathway.

Conclusion

This compound is a pharmacologically active alkaloid with primary effects on the cholinergic nervous system. Its ability to act as a depolarizing neuromuscular blocking agent and a stimulant of autonomic ganglia highlights its potential as a tool for studying cholinergic transmission. While there is a lack of recent, specific quantitative data on its biological activities, the experimental protocols provided in this guide offer a clear path for future research to fill these knowledge gaps. The elucidation of its interactions with nicotinic and muscarinic receptor signaling pathways provides a solid foundation for understanding its mechanism of action and for exploring its potential therapeutic applications. Further research is warranted to fully characterize the pharmacological profile of this compound and to assess its potential in drug discovery and development.

References

- 1. A method for recording agonist-induced depolarizations in small autonomic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. radiusohio.com [radiusohio.com]

- 3. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GANGLION STIMULATING ACTION OF CANDICINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytisine induces autonomic cardiovascular responses via activations of different nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

Candicine Chloride: A Technical Whitepaper on its Role as a Neuromuscular Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine chloride, a quaternary ammonium alkaloid also known as hordenine methiodide, has been identified in early pharmacological studies as a compound exhibiting neuromuscular blocking properties.[1][2] Its structural similarity to other biogenic amines and its classification as a nicotinic antagonist suggest a mechanism of action centered at the neuromuscular junction (NMJ). This document provides a technical overview of the presumed mechanism of this compound, outlines standard experimental protocols for evaluating such agents, and presents a framework for its quantitative assessment, acknowledging the limited availability of modern, specific data for this particular compound.

Introduction

Candicine is a naturally occurring quaternary ammonium salt with a phenethylamine skeleton, found in various plants, including barley.[1][2] Chemically, it is the N,N,N-trimethyl derivative of tyramine.[1] Early pharmacological investigations revealed that candicine's effects closely resemble those of nicotine, inducing an initial stimulation followed by a blockade of ganglionic and neuromuscular transmission.[1] Toxic doses are noted to cause respiratory paralysis, a hallmark of neuromuscular blockade.[1] Despite these early findings, candicine has not been extensively studied using modern pharmacological and electrophysiological techniques.[1][2] This guide synthesizes the foundational knowledge and provides the necessary technical framework for contemporary research into its potential as a neuromuscular blocker.

Mechanism of Action: Antagonism at the Nicotinic Acetylcholine Receptor

The primary mechanism for neuromuscular blockade by agents like this compound is the antagonism of nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction.[1] The process is as follows:

-

Normal Transmission: A nerve impulse arrives at the presynaptic terminal, triggering the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.

-

Receptor Binding: ACh diffuses across the synapse and binds to nAChRs on the muscle fiber's motor end-plate.

-

Depolarization: This binding opens the nAChR ion channel, allowing an influx of sodium ions (Na+) which depolarizes the muscle membrane, generating an end-plate potential (EPP).

-

Muscle Contraction: If the EPP reaches a threshold, it triggers a muscle action potential, leading to muscle contraction.

-

Inhibition by this compound: As a competitive antagonist, this compound is presumed to bind to the same nAChRs as acetylcholine but without activating the channel. This competitive binding prevents ACh from binding to its receptor, thereby inhibiting the depolarization of the motor end-plate and preventing muscle contraction.

The diagram below illustrates this proposed signaling pathway.

Quantitative Data

While specific, modern quantitative data for this compound is scarce in the available literature, the following table provides a template for how such data would be presented. The values for related compounds found in research literature are included for context and comparison. This illustrates the type of data necessary for a thorough evaluation.

| Compound | Preparation | Potency Metric | Value | Reference |

| This compound | e.g., Rat Phrenic Nerve-Hemidiaphragm | IC50 / ED50 | Data Not Available | N/A |

| Methyllycaconitine (MLA) | Lizard Muscle | IC50 (CMAP Blockade) | 0.10 µM | [3] |

| 14-deacetylnudicauline | Lizard Muscle | IC50 (CMAP Blockade) | 0.05 µM | [3] |

| Deltaline | Lizard Muscle | IC50 (CMAP Blockade) | 156 µM | [3] |

| Gantacurium (CW 002) | Human | ED95 | 0.077 mg/kg | [4] |

| Gantacurium (CW 011) | Animal Model | ED95 | 0.025 mg/kg | [4] |

IC50: Half maximal inhibitory concentration. ED50/95: Effective dose for 50%/95% of the maximal response. CMAP: Compound Muscle Action Potential.

Experimental Protocols

The following protocols are representative of standard methodologies used to assess the activity of neuromuscular blocking agents.

In Vitro Nerve-Muscle Preparation Assay

This assay is the gold standard for characterizing the effects of a substance on neuromuscular transmission.

Objective: To determine the potency and mechanism of action (depolarizing vs. non-depolarizing) of this compound on an isolated nerve-muscle preparation.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., rat or mouse).

-

Dissect and isolate the phrenic nerve-hemidiaphragm preparation.

-

Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Stimulation and Recording:

-

Attach the phrenic nerve to stimulating electrodes and the diaphragm tendon to an isometric force transducer.

-

Apply supramaximal electrical stimuli to the nerve (e.g., 0.2 Hz pulses of 0.1 ms duration) to elicit indirect muscle twitches.

-

Record the resulting twitch tension using a data acquisition system.

-

-

Drug Application:

-

After a stabilization period with consistent twitch height, add this compound to the organ bath in a cumulative, concentration-dependent manner.

-

Allow the preparation to equilibrate at each concentration until a stable level of twitch inhibition is observed.

-

-

Data Analysis:

-

Measure the percentage inhibition of twitch height at each drug concentration relative to the baseline.

-

Plot the concentration-response curve and calculate the IC50 value.

-

To test for competitive antagonism, perform the assay in the presence of a known nAChR agonist (like carbachol) or after washout and application of an acetylcholinesterase inhibitor (like neostigmine) to observe for reversal of the block.

-

Electrophysiology: End-Plate Potential (EPP) Measurement

Objective: To directly measure the effect of this compound on the postsynaptic response to neurotransmitter release.

Methodology:

-

Preparation: Use an isolated nerve-muscle preparation (e.g., frog sartorius or mouse diaphragm) as described above.

-

Intracellular Recording:

-

Carefully insert a microelectrode into a muscle fiber near the motor end-plate to record the membrane potential.

-

Stimulate the motor nerve to elicit EPPs. To prevent muscle action potentials that would dislodge the electrode, the preparation can be treated with a low concentration of a non-competitive blocker or high magnesium/low calcium solution to reduce ACh release.

-

-

Drug Application:

-

Record baseline EPP amplitudes.

-

Perfuse the preparation with a solution containing this compound at a known concentration.

-

-

Data Analysis:

-

Measure the change in EPP amplitude in the presence of the drug. A reduction in EPP amplitude without a significant change in the presynaptic miniature end-plate potential (MEPP) frequency would indicate a postsynaptic site of action consistent with nAChR antagonism.

-

The workflow for a typical in vitro assessment is visualized below.

Conclusion

This compound presents as a classical, yet understudied, potential neuromuscular blocking agent. Its known nicotine-like activity strongly suggests a mechanism of competitive antagonism at the nicotinic acetylcholine receptor. While historical accounts confirm its biological activity, a modern, quantitative assessment is required to fully characterize its pharmacological profile. The experimental frameworks provided here offer a clear path for researchers to determine the potency, efficacy, and specific mechanism of action of this compound, enabling a comprehensive evaluation of its standing among other neuromuscular blocking drugs.

References

- 1. Candicine - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Candicine (FDB012751) - FooDB [foodb.ca]

- 3. Effects of Delphinium alkaloids on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicology of Parenteral Candicine Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candicine chloride is the chloride salt of candicine, a naturally occurring quaternary ammonium alkaloid.[1] Structurally, it is the N,N,N-trimethyl derivative of tyramine and is also known as hordenine methiodide.[1] This guide provides a comprehensive overview of the known toxicological properties of this compound when administered parenterally. The primary toxic effect of parenteral this compound is neuromuscular blockade, leading to muscle paralysis and, at high doses, respiratory failure.[1][2] This is attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction and autonomic ganglia.[3][4][5][6] Due to a lack of extensive modern toxicological studies on this compound itself, this guide incorporates data from early studies on its iodide salt (hordenine methiodide) and the closely related precursor molecule, hordenine.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium chloride | [1] |

| Synonyms | This compound, N,N,N-Trimethyltyramine chloride, Hordenine methochloride | [7][8] |

| CAS Number | 3761-58-8 | [1][7][8][9] |

| Molecular Formula | C₁₁H₁₈ClNO | N/A |

| Molecular Weight | 215.72 g/mol | N/A |

| Appearance | Colorless solid | [1] |

| Solubility | Highly soluble in water | [1] |

Non-Clinical Toxicology

Acute Toxicity

Direct parenteral LD₅₀ values for this compound are not available in modern literature. However, historical data for the closely related compound, hordenine sulfate, and data for the precursor, hordenine, provide an indication of its potential toxicity. The primary cause of death following toxic parenteral doses is respiratory paralysis due to neuromuscular blockade.[2]

Table 1: Acute Lethal Dose of Hordenine and its Salts (Parenteral Administration)

| Compound | Species | Route | Dose | Effect | Reference |

| Hordenine Sulfate | Dog | IV | 300 mg/kg | Minimum Lethal Dose | [2] |

| Hordenine Sulfate | Rabbit | IV | 250 mg/kg | Minimum Lethal Dose | [2] |

| Hordenine Sulfate | Guinea Pig | IV | 300 mg/kg | Minimum Lethal Dose | [2] |

| Hordenine Sulfate | Rat | Subcutaneous | ~1000 mg/kg | Minimum Lethal Dose | [2] |

| Hordenine | Mouse | IP | 299 mg/kg | LD₅₀ | [2] |

Note: The toxicity of the quaternary ammonium compound, this compound, is expected to differ from its tertiary amine precursor, hordenine.

Primary Toxicological Mechanisms

The toxic effects of parenteral this compound are primarily due to its action on nicotinic acetylcholine receptors (nAChRs). As a quaternary ammonium compound, it shares structural similarities with acetylcholine and can act at both the neuromuscular junction and autonomic ganglia.[6]

Parenteral administration of this compound produces symptoms of neuromuscular blockade.[1] This results in skeletal muscle paralysis. At toxic doses, this paralysis extends to the diaphragm and intercostal muscles, leading to respiratory arrest.[2] The blockade is a result of this compound binding to nAChRs on the motor endplate, preventing neuromuscular transmission.[6]

This compound also acts on nAChRs in autonomic ganglia, leading to ganglionic blockade.[3][4][5] This disrupts the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The observable effects are complex and depend on the dominant autonomic tone of a particular organ. A key toxicological concern of ganglionic blockade is severe orthostatic hypotension, which can lead to reduced organ perfusion.[3][4][5] Other effects include dry mouth, urinary retention, and constipation.[3][4][5][10]

Signaling Pathways

The primary signaling event initiated by this compound at the neuromuscular junction is the modulation of the nicotinic acetylcholine receptor, a ligand-gated ion channel.

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade in Rodents

Objective: To determine the potency and duration of the neuromuscular blocking effects of parenterally administered this compound.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

-

This compound solutions in sterile saline

-

Force-displacement transducer

-

Nerve stimulator

-

Data acquisition system

-

Tracheal cannula and mechanical ventilator

Procedure:

-

Anesthetize the rat and ensure a stable plane of anesthesia.

-

Perform a tracheotomy and mechanically ventilate the animal.

-

Isolate the sciatic nerve and the gastrocnemius muscle of one hind limb.

-

Attach the Achilles tendon to a force-displacement transducer to measure muscle contraction.

-

Place stimulating electrodes on the sciatic nerve.

-

Administer single twitch stimuli (e.g., 0.1 Hz) to elicit baseline muscle contractions.

-

Administer this compound intravenously via a cannulated jugular or femoral vein.

-

Record the reduction in twitch height over time to determine the onset, maximal effect, and duration of neuromuscular blockade.

-

A dose-response curve can be generated to determine the ED₅₀ (effective dose for 50% block).

Logical Relationships in Toxicology

The toxicological profile of this compound is a direct consequence of its interaction with nicotinic acetylcholine receptors at two key locations.

Conclusion

Parenteral administration of this compound presents a significant toxicological risk, primarily through neuromuscular and autonomic ganglionic blockade. The mechanism is rooted in its interaction with nicotinic acetylcholine receptors. While specific, modern quantitative toxicological data for this compound is sparse, historical data on related compounds suggest a potent profile leading to respiratory paralysis at high doses. Researchers and drug development professionals should exercise caution and conduct thorough dose-response studies to characterize its safety profile before any potential therapeutic application. The experimental protocols and mechanistic understanding provided in this guide serve as a foundational resource for such investigations.

References

- 1. Candicine - Wikipedia [en.wikipedia.org]

- 2. Hordenine - Wikipedia [en.wikipedia.org]

- 3. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 4. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 5. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 6. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cas No.3761-58-8 — TargetMol Chemicals [targetmol.com]

- 8. 氯化坎地辛 | this compound | CAS 3761-58-8 | 生物碱 | 美国InvivoChem [invivochem.cn]

- 9. Candicine | CAS#:6656-13-9 | Chemsrc [chemsrc.com]

- 10. Video: Drugs Acting on Autonomic Ganglia: Blockers [jove.com]

Methodological & Application

Synthesis of Candicine Chloride for Research Applications

Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical synthesis of Candicine Chloride (N,N,N-Trimethyltyramine Chloride), a quaternary ammonium alkaloid of interest for various research applications. The protocols outlined below detail a two-step synthesis commencing from the readily available precursor, hordenine. The methodology involves an exhaustive methylation of hordenine to yield candicine iodide, followed by an anion exchange to afford the final chloride salt.

Introduction

Candicine (N,N,N-trimethyltyramine) is a naturally occurring quaternary ammonium salt found in a variety of plant species. As a structural analogue of other biogenic amines, it is a valuable compound for pharmacological and physiological research. The chloride salt of candicine is often preferred for experimental studies due to its stability and solubility. This protocol provides a reliable method for the laboratory-scale synthesis of this compound, ensuring a high-purity product suitable for research purposes.

Chemical and Physical Data

A summary of the key chemical and physical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Hordenine | C₁₀H₁₅NO | 165.23 | 117-118 | White crystalline solid |

| Candicine Iodide | C₁₁H₁₈INO | 307.17 | 252-254 | Hexagonal leaflets |

| This compound | C₁₁H₁₈ClNO | 215.72 | Not available | White solid |

Experimental Protocols

Part 1: Synthesis of Candicine Iodide (Hordenine Methiodide)

This procedure describes the exhaustive methylation of hordenine using methyl iodide to form the quaternary ammonium iodide salt, candicine iodide.

Materials and Reagents:

-

Hordenine

-

Methyl Iodide (CH₃I)

-

Methanol (MeOH), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hordenine (1.0 eq) in anhydrous methanol.

-

Add an excess of methyl iodide (3.0-4.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator until a precipitate forms.

-

Add diethyl ether to the concentrated mixture to facilitate further precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain candicine iodide as a white to off-white solid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield hexagonal leaflets.

Expected Yield:

The typical yield for this reaction is in the range of 85-95%.

Part 2: Conversion of Candicine Iodide to this compound

This protocol details the conversion of the iodide salt to the chloride salt via anion exchange chromatography.

Materials and Reagents:

-

Candicine Iodide

-

Strongly basic anion exchange resin (e.g., Amberlite® IRA-400) in the chloride form

-

Deionized water

-

Chromatography column

-

Sodium chloride (NaCl) solution (for resin regeneration)

-

Hydrochloric acid (HCl), dilute (for resin regeneration)

-

Silver nitrate (AgNO₃) solution (for testing)

-

Lyophilizer or rotary evaporator

Procedure:

-

Resin Preparation: If the anion exchange resin is not already in the chloride form, it must be prepared. Pack the resin into a chromatography column and wash it sequentially with deionized water, 1 M HCl, deionized water until the eluate is neutral, 1 M NaCl, and finally with copious amounts of deionized water until the eluate is free of chloride ions (tested with AgNO₃ solution).

-

Dissolve the synthesized candicine iodide in a minimal amount of deionized water.

-

Load the candicine iodide solution onto the top of the prepared anion exchange column.

-

Elute the column with deionized water, collecting the fractions.

-

Monitor the eluate for the presence of the product. The iodide ions will be retained by the resin, while the candicine cation will elute with the chloride counter-ions.

-

Test the collected fractions for the absence of iodide ions using a silver nitrate solution (no formation of a yellow precipitate of AgI).

-

Combine the iodide-free fractions containing the this compound.

-

Remove the water from the combined fractions using a lyophilizer or a rotary evaporator to obtain the final product, this compound, as a white solid.

Expected Yield:

The yield for the anion exchange process is typically quantitative, assuming efficient exchange and collection of all product-containing fractions.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis of this compound.

Isolating the Neuromuscular Blocking Agent Candicine Chloride from Stapelia gigantea: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stapelia gigantea, a succulent plant known for its large, carrion-scented flowers, is a source of various secondary metabolites, including the quaternary ammonium alkaloid, Candicine. As the N,N,N-trimethyl derivative of the biogenic amine tyramine, Candicine is of significant interest to the scientific community. This interest stems from its potential pharmacological activities, particularly its reported neuromuscular blocking properties, which suggest a possible interaction with the acetylcholine receptor at the neuromuscular junction. This application note provides a detailed protocol for the isolation of Candicine Chloride from the aerial parts of Stapelia gigantea. It also outlines methods for its characterization and presents a summary of its potential biological activities, offering a foundation for further research and drug development.

Data Presentation

| Parameter | Expected Value/Characteristic | Source/Rationale |

| Yield of Crude Alkaloid Extract | 1-5% of dry plant material | Based on typical alkaloid yields from succulent plants. |

| Purity of Isolated this compound | >95% (after chromatographic purification) | Achievable with standard chromatographic techniques. |

| Molecular Formula | C₁₁H₁₈ClNO | - |

| Molecular Weight | 215.72 g/mol | - |

| Appearance | Colorless solid | |

| Melting Point | 285 °C (decomposition) | |

| Solubility | Highly soluble in water |

Experimental Protocols

This section details the methodology for the isolation, purification, and characterization of this compound from Stapelia gigantea.

I. Extraction of Crude Alkaloids

-

Plant Material Preparation:

-

Collect fresh, healthy aerial parts of Stapelia gigantea.

-

Wash the plant material thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Maceration:

-

Weigh the powdered plant material.

-

Place the powder in a large glass container and add 70% ethanol in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of 70% ethanol).

-

Seal the container and allow it to macerate for 72 hours at room temperature with occasional shaking.

-

-

Filtration and Concentration:

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and re-extract the plant residue twice more with fresh 70% ethanol for 24 hours each time.

-

Combine all the filtrates.

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a viscous crude extract.

-

II. Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification:

-

Dissolve the crude extract in 5% hydrochloric acid (HCl).

-

Filter the acidic solution to remove any insoluble non-alkaloidal matter.

-

-

Extraction with Organic Solvent:

-

Transfer the acidic solution to a separatory funnel and extract it three times with an equal volume of chloroform to remove neutral and weakly basic compounds.

-

Discard the chloroform layers.

-

-

Basification and Alkaloid Extraction:

-

Make the aqueous acidic layer alkaline by adding a sufficient amount of concentrated ammonium hydroxide solution until the pH reaches 9-10.

-

Extract the alkaline solution three times with an equal volume of chloroform.

-

Combine the chloroform extracts, which now contain the free alkaloid bases.

-

-

Concentration:

-

Dry the combined chloroform extract over anhydrous sodium sulfate.

-

Filter and concentrate the dried extract under reduced pressure to yield the crude alkaloid fraction.

-

III. Isolation and Purification of this compound by Column Chromatography

-

Column Preparation:

-

Prepare a silica gel (60-120 mesh) slurry in chloroform.

-

Pack a glass column uniformly with the slurry.

-

-

Sample Loading and Elution:

-

Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., chloroform:methanol).

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions of equal volume.

-

Monitor the fractions by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with Dragendorff's reagent.

-

Pool the fractions containing the major alkaloid spot corresponding to Candicine.

-

-

Conversion to Chloride Salt and Crystallization:

-

Evaporate the solvent from the pooled fractions to obtain the purified Candicine base.

-

Dissolve the purified base in a small amount of methanol and add a few drops of concentrated HCl to convert it to the chloride salt.

-

Allow the solution to stand at a cool temperature to facilitate crystallization.

-

Collect the crystals of this compound by filtration and wash them with a small amount of cold methanol.

-

Dry the crystals in a desiccator.

-

IV. Characterization of this compound

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: Record the NMR spectra in a suitable deuterated solvent (e.g., D₂O or CD₃OD) to confirm the chemical structure.

-

Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Record the IR spectrum to identify the functional groups present in the molecule.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Proposed Signaling Pathway of this compound at the Neuromuscular Junction

Candicine is reported to have neuromuscular blocking activity, suggesting it may interfere with signaling at the neuromuscular junction. The primary mechanism for such activity is often the antagonism of nicotinic acetylcholine receptors (nAChRs).

Caption: Proposed antagonism of nAChRs by Candicine.

Conclusion

This application note provides a comprehensive and detailed protocol for the isolation and characterization of this compound from Stapelia gigantea. The described methodologies, from plant material processing to chromatographic purification and spectroscopic identification, are robust and reproducible, providing a solid foundation for obtaining this promising neuromuscular blocking agent. The elucidation of its interaction with the neuromuscular junction signaling pathway opens avenues for its investigation as a potential lead compound in drug discovery programs. Further studies are warranted to fully characterize its pharmacological profile and to explore its therapeutic potential.

Application Notes and Protocols for Candicine Chloride as a Ganglionic Stimulant

For Researchers, Scientists, and Drug Development Professionals

Introduction